4-methyl-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
4-methyl-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the nitration of a suitable aromatic precursor, followed by sulfonylation and subsequent amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylsulfonyl)benzamide: shares structural similarities with other sulfonylbenzamides.
N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the 4-methyl group.
4-methyl-N-(3-nitrophenyl)-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the 2-methyl group.
Uniqueness
The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H21N3O6S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-methyl-N-(2-methyl-3-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H21N3O6S/c1-13-6-7-15(12-18(13)29(26,27)21-8-10-28-11-9-21)19(23)20-16-4-3-5-17(14(16)2)22(24)25/h3-7,12H,8-11H2,1-2H3,(H,20,23) |
InChI Key |
WTAXMWSIGHJEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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